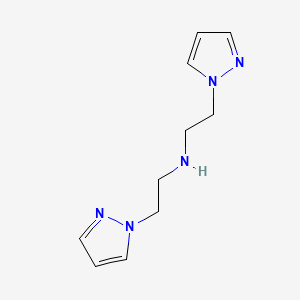

Bis(2-(1h-pyrazol-1-yl)ethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88106-61-0 |

|---|---|

Molecular Formula |

C10H15N5 |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

2-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)ethanamine |

InChI |

InChI=1S/C10H15N5/c1-3-12-14(7-1)9-5-11-6-10-15-8-2-4-13-15/h1-4,7-8,11H,5-6,9-10H2 |

InChI Key |

VUDGWFFRGJFWPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCNCCN2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 1h Pyrazol 1 Yl Ethyl Amine and Its Derivatives

Conventional Synthetic Routes and Key Precursors for Ligand Formation

The most common and established method for synthesizing bis(2-(1H-pyrazol-1-yl)ethyl)amine involves the direct N-alkylation of pyrazole (B372694) rings. This approach typically utilizes key precursors that facilitate the formation of the ethylamine (B1201723) bridge connecting the two pyrazole moieties.

A primary synthetic pathway involves the reaction of pyrazole with a suitable dihaloalkane in the presence of a base. The key precursor for the ethylamine backbone is often bis(2-chloroethyl)amine (B1207034) or its salts. In this reaction, the pyrazole, acting as a nucleophile, displaces the chloride leaving groups on the bis(2-chloroethyl)amine. This double alkylation reaction connects two pyrazole units to the central secondary amine nitrogen, yielding the desired tridentate ligand. The reaction conditions, such as the choice of solvent and base, are crucial for achieving good yields and minimizing side products.

Alternatively, the synthesis can proceed through the construction of the pyrazolyl-ethyl arms first, followed by their attachment to a central nitrogen atom. For instance, 2-(1H-pyrazol-1-yl)ethan-1-amine can serve as a key precursor. acs.org This intermediate can be synthesized through various methods and then reacted with a suitable electrophile to form the final bis(pyrazolyl)ethylamine structure.

The synthesis of substituted versions, such as {bis[2-(3,5-dimethylpyrazol-1-yl-κN2)ethyl]amine-κN}, follows a similar logic. The process involves reacting bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine with a metal salt like K2PtCl4 in an aqueous solution. nih.gov This demonstrates the modularity of the synthesis, where substituted pyrazoles can be used as starting materials to generate a wide array of derivatives.

Table 1: Key Precursors for Bis(pyrazolyl)ethylamine Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Pyrazole | C₃H₄N₂ | Heterocyclic building block |

| Bis(2-chloroethyl)amine | C₄H₉Cl₂N | Forms the ethylamine backbone |

| 2-(1H-Pyrazol-1-yl)ethylamine | C₅H₉N₃ | Pre-formed pyrazole-ethyl arm |

Strategies for Derivatization and Structural Modification of Bis(pyrazolyl)ethylamine Ligands

The versatility of the bis(pyrazolyl)ethylamine framework allows for extensive derivatization. These modifications are crucial for tuning the steric and electronic properties of the ligand, which in turn influences the characteristics of the resulting metal complexes.

Introduction of Substituents on the Pyrazole Moieties

A primary strategy for modifying these ligands is the introduction of substituents at various positions on the pyrazole rings. This is typically achieved by starting the synthesis with a pre-functionalized pyrazole. For example, using 3,5-dimethylpyrazole (B48361) instead of pyrazole leads to the formation of bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine. nih.gov This substitution increases the steric bulk around the metal coordination site.

The synthesis of various substituted pyrazole derivatives is well-documented. nih.govnih.govorganic-chemistry.org For instance, one-pot condensation reactions of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can produce a wide variety of pyrazoles that can then be used in the ligand synthesis. organic-chemistry.org The choice of substituents, ranging from simple alkyl groups to more complex aryl moieties, can significantly alter the ligand's electronic properties (donor/acceptor capacity) and its steric profile.

Table 2: Examples of Pyrazole-Substituted Ligands

| Ligand Name | Substituent on Pyrazole | Starting Pyrazole |

|---|---|---|

| Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine | 3,5-dimethyl | 3,5-Dimethylpyrazole |

| Bis[2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethan-1-amine] | 3,5-di-tert-butyl | 3,5-Di-tert-butylpyrazole |

Modifications to the Ethylamine Backbone

Modifications to the central ethylamine backbone provide another avenue for structural variation. This can involve altering the length of the alkyl chains or introducing substituents on the central amine nitrogen. For example, N-substituted derivatives can be prepared by reacting the secondary amine of the bis(pyrazolyl)ethylamine ligand with an alkyl halide, such as benzyl (B1604629) bromide, to yield an N-benzyl derivative.

Furthermore, the core structure can be altered by starting with different amine precursors. Instead of bis(2-chloroethyl)amine, analogs with different linker lengths or rigidities can be employed. For example, synthetic protocols have been developed for ligands where two bis(pyrazolyl)amine units are bridged by a phenylenemethylene linker, creating more complex dinucleating ligands. researchgate.net

Incorporation of Additional Donor Atoms or Functional Groups within the Ligand Framework

To enhance the coordination capabilities or introduce specific functionalities, additional donor atoms or functional groups can be incorporated into the ligand structure. This can create ligands with higher denticity or introduce reactive sites for further functionalization.

One approach involves the synthesis of pyrazole derivatives that already contain other heterocyclic motifs. For example, synthetic routes to pyrazolylthiazole derivatives have been developed. nih.govresearchgate.net These hybrid molecules can be constructed by reacting bromoacetyl-pyrazole building blocks with thiosemicarbazones. nih.gov Similarly, other functional groups like thiourea (B124793) or tetrazole moieties have been incorporated into structures based on a bis(2-aminoethyl)amine backbone, which is structurally analogous to the core of the target ligand. mdpi.com These strategies significantly expand the chemical space of bis(pyrazolyl)ethylamine-type ligands, opening up possibilities for creating multifunctional molecules. nih.gov

Environmentally Conscious Approaches in Ligand Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for pyrazole-based ligands. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and employ catalyst-free or recyclable catalyst systems.

Coordination Chemistry of Bis 2 1h Pyrazol 1 Yl Ethyl Amine with Metal Ions

Fundamental Principles Governing Metal-Ligand Chelation

The chelation of metal ions by Bis(2-(1H-pyrazol-1-yl)ethyl)amine and its derivatives is governed by the inherent structural features of the ligand. As a tridentate ligand, it possesses three nitrogen donor atoms—two from the pyrazole (B372694) rings and one from the central amine group—that can coordinate to a single metal center. This multi-point attachment, known as the chelate effect, results in the formation of stable five-membered rings upon coordination, enhancing the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.

The flexibility of the ethylamine (B1201723) backbone allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. This conformational adaptability enables the formation of a range of coordination polyhedra. The electronic properties of the pyrazole rings and the steric hindrance imposed by substituents on these rings or the amine group can further influence the stability and structure of the metal complexes.

Complexation with Transition Metal Ions

The versatile chelating nature of this compound and its derivatives facilitates the formation of stable complexes with a variety of transition metal ions. The coordination chemistry with copper(II) and nickel(II) ions has been a subject of particular interest, revealing a rich structural landscape.

Copper(II) Complexes

The interaction of this compound derivatives with copper(II) ions leads to the formation of complexes with various coordination geometries and nuclearities. The d⁹ electronic configuration of copper(II) makes it susceptible to Jahn-Teller distortion, resulting in a range of non-regular coordination environments.

Studies on copper(II) complexes with related tripodal amine ligands have revealed a propensity for five-coordinate geometries. The specific geometry adopted is often influenced by the steric bulk of the ligand and the nature of any additional ligands or counter-ions present in the coordination sphere.

For instance, in mononuclear copper(II) complexes of ligands similar to this compound, both distorted square pyramidal and trigonal bipyramidal geometries are commonly observed. In a distorted square pyramidal arrangement, the tridentate ligand typically occupies three of the coordination sites, with an ancillary ligand and a donor atom from another ligand or solvent molecule completing the coordination sphere. The degree of distortion from an ideal square pyramid can be quantified by the structural index parameter, τ₅, which is 0 for a perfect square pyramid and 1 for a perfect trigonal bipyramid.

In a trigonal bipyramidal geometry, the three nitrogen atoms of the ligand can occupy a combination of axial and equatorial positions. The flexibility of the ligand allows it to span these positions, with ancillary ligands filling the remaining sites. The choice between these geometries is often a subtle interplay of electronic and steric factors.

A study on a mononuclear copper(II) complex, {bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN²)methyl]amine-κN}(3,5-dimethyl-1H-pyrazole-κN²)(perchlorato-κO)copper(II) perchlorate (B79767), revealed a distorted square pyramidal coordination for the Cu(II) ion. nih.gov In another complex from the same study, {bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN²)methyl]amine-κN}bis(3,5-dimethyl-1H-pyrazole-κN²)copper(II) bis(perchlorate), the coordination geometry was found to be a distorted trigonal bipyramidal. nih.gov

Table 1: Selected Copper(II) Complex Geometries with Related Ligands

| Complex | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

[Cu(ClO₄)(C₅H₈N₂)(C₁₂H₁₉N₅)]ClO₄ |

Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine |

Distorted Square Pyramidal | nih.gov |

[Cu(C₅H₈N₂)(C₁₂H₁₉N₅)](ClO₄)₂ |

Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine |

Distorted Trigonal Bipyramidal | nih.gov |

[Cu₂(tepza)₂(μ-C₄O₄)](ClO₄)₂·H₂O |

Tris[2-ethyl(1-pyrazolyl)]amine |

Predominantly Square Pyramidal | researchgate.net |

[Cu₂(tepza)₂(μ-C₅O₅)](ClO₄)₂ |

Tris[2-ethyl(1-pyrazolyl)]amine |

Distorted Octahedral | researchgate.net |

The this compound ligand system can facilitate the formation of both mononuclear and dinuclear copper(II) complexes. In mononuclear complexes, a single ligand chelates to one copper ion. However, under certain reaction conditions or with the introduction of appropriate bridging ligands, dinuclear complexes can be formed, where two copper centers are linked together.

The formation of dinuclear species can occur through bridging by ancillary ligands, such as halides or pseudohalides, or by the ligand itself if it adopts a conformation that allows it to bridge two metal centers. For example, dinuclear copper(I) complexes have been synthesized with the related ligand bis-(2-(2-pyridyl)ethyl)-2-(N-toluenesulfonylamino)ethylamine, where the ligand bridges two copper atoms. nih.gov While this is a Cu(I) complex, it demonstrates the potential for these types of ligands to form multinuclear structures.

Research on dinuclear copper(II) complexes with a related phenoxy-based ligand, 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol (B47542), has also been conducted, highlighting the catalytic potential of such biomimetic compounds. ekb.eg

The coordination sphere of a metal complex is not solely defined by the primary ligand but is also significantly influenced by the presence of ancillary ligands and non-coordinating counter-ions. Ancillary ligands, which are additional ligands that bind to the metal center, can directly alter the coordination number and geometry. For instance, the coordination of a halide ion (Cl⁻, Br⁻, I⁻) or a pseudohalide ion (such as NCS⁻) to a [Cu(ligand)]²⁺ core will result in a neutral or anionic complex with a modified geometry.

Studies on palladium(II) complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine have shown that the nature of the ancillary halide ligand (X = Cl, Br, I) influences the dihedral angle between the pyrazole rings of the main ligand. nih.gov Although this is a Pd(II) system, it illustrates the principle that ancillary ligands can induce subtle structural changes in the primary ligand's conformation to accommodate the electronic and steric requirements of the metal's coordination sphere.

Counter-ions, while not directly bonded to the metal center, can also exert an influence on the solid-state structure of the complex through crystal packing effects, such as hydrogen bonding and other non-covalent interactions. nih.gov In some cases, a counter-ion that is typically non-coordinating, like perchlorate (ClO₄⁻), can act as a weakly coordinating ligand, particularly in the absence of stronger donors. nih.gov The choice of counter-ion can therefore be a critical factor in the crystallization of a particular geometric isomer or polymorph.

Nickel(II) Complexes

The coordination of this compound and its derivatives with nickel(II) ions also yields a variety of structural types. The d⁸ electronic configuration of Ni(II) allows for several common coordination geometries, including octahedral, square planar, and tetrahedral. The specific geometry adopted is highly dependent on the ligand field strength and steric factors.

Research on nickel(II) complexes with related pyrazolyl-containing ligands has demonstrated the formation of both mononuclear and polynuclear species. For example, the reaction of bis(tripyrazol-1-ylmethane) with a nickel(II) salt resulted in a complex containing an octahedral nickel(II) cation, [Ni(HC(pz)₃)₂]²⁺, where two tridentate ligands coordinate to the metal center. researchgate.net In the same crystal structure, a square-planar tetracyanidonickelate(II) anion was also present. researchgate.net

In another study, nickel(II) complexes with 3,6-bis(picolylamino)-1,2,4,5-tetrazine were synthesized, yielding both mononuclear and binuclear complexes depending on the stoichiometry of the reactants. mdpi.com In the mononuclear complex, the nickel(II) ion is six-coordinated in a distorted octahedral environment. mdpi.com

The reaction of bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine with platinum(II), a congener of nickel(II), results in a square-planar complex. nih.gov This suggests that with a strong field ligand system, square-planar geometry is also a likely outcome for nickel(II) with similar ligands.

Table 2: Selected Nickel(II) Complex Geometries with Related Ligands

| Complex | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

[Ni(HC(pz)₃)₂][Ni(CN)₄]·2H₂O |

Bis(tripyrazol-1-ylmethane) |

Octahedral (cation) and Square-Planar (anion) | researchgate.netnih.gov |

[Ni(hfac)₂(L)] (L = 3,6-bis(picolylamino)-1,2,4,5-tetrazine) |

3,6-Bis(picolylamino)-1,2,4,5-tetrazine |

Distorted Octahedral | mdpi.com |

[PtCl(C₁₄H₂₃N₅)]Cl·2H₂O (Pt(II) analogue) |

Bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine |

Square-Planar | nih.gov |

Cobalt(II) Complexes

The coordination of this compound derivatives with Cobalt(II) ions typically results in the formation of complexes with a distorted octahedral geometry. A notable example involves the ligand [{N',N'-Bis(3,5-dimethylpyrazol-1-ylmethyl)}-N,N-dimethylethylenediamine], a substituted variant of the parent ligand. In the complex formed with this ligand, [{N',N'-Bis(3,5-dimethylpyrazol-1-ylmethyl)}-N,N-dimethylethylenediamine] Cobalt(II) tetraphenylborate, the Co(II) ion is coordinated to the five nitrogen atoms of the ligand and a water molecule, completing the six-coordinate sphere. nih.gov The coordination geometry around the Co(II) ion is best described as a distorted octahedron, with Co-N bond distances of approximately 2.1 Å. nih.gov

Spectroscopic studies of macrocyclic Co(II) complexes, which share some structural similarities, also indicate a distorted octahedral geometry. nih.gov The electronic spectra of these high-spin d7 complexes typically show multiple absorption bands corresponding to the transitions: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₂g(P). nih.gov EPR spectroscopy of such Co(II) complexes, usually conducted at low temperatures due to fast spin-lattice relaxation, provides further insight into their paramagnetic nature. nih.gov

Another related cobalt(II) complex, bis[1-methoxy-2,2,2-tris-(pyrazol-1-yl-κN2) ethane]-cobalt (II) bis-perchlorate, formed with a tripodal scorpionate ligand, also exhibits a distorted octahedral geometry. In this complex, the cobalt(II) ion is coordinated by six nitrogen atoms from two tridentate ligand molecules. uky.edu

Table 1: Selected Cobalt(II) Complex and its Structural Features

| Complex | Ligand | Coordination Geometry | Reference |

| [{N',N'-Bis(3,5-dimethylpyrazol-1-ylmethyl)}-N,N-dimethylethylenediamine] Cobalt(II) tetraphenylborate | [{N',N'-Bis(3,5-dimethylpyrazol-1-ylmethyl)}-N,N-dimethylethylenediamine] | Distorted Octahedral | nih.gov |

Zinc(II) Complexes

The reaction of this compound derivatives with Zinc(II) halides leads to the formation of mononuclear complexes. For instance, a series of Zn(II) complexes with the general formula [LnZnCl₂], where L represents various N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine bidentate ligands, have been synthesized and characterized. nih.gov X-ray crystallographic analysis of these complexes reveals that the zinc atom adopts a distorted tetrahedral geometry. nih.gov The coordination sphere of the Zn(II) ion comprises two nitrogen atoms from the two pyrazole groups of the ligand and two chloride ligands. nih.gov Interestingly, the amine nitrogen of the ligand does not coordinate to the zinc center in these specific examples, resulting in the formation of an eight-membered chelate ring. nih.gov

In contrast, when a related ligand system based on a 2,6-bis(pyrazol-1-yl)pyridine (bpp) core is used, the resulting Zn(II) complex exhibits a distorted octahedral coordination geometry. nih.gov In this case, the zinc(II) cation is coordinated to six nitrogen atoms from two different bpp-based ligands. nih.gov

Table 2: Coordination Geometry of Zinc(II) Complexes with Related Ligands

| Ligand System | Coordination Geometry | Reference |

| N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives | Distorted Tetrahedral | nih.gov |

| 2,6-bis(pyrazol-1-yl)pyridine (bpp) based ligands | Distorted Octahedral | nih.gov |

Palladium(II) Complexes

Palladium(II) complexes with derivatives of this compound, particularly the substituted ligand bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza), have been extensively studied. These complexes typically exhibit a square-planar geometry, which is characteristic of d⁸ metal ions like Pd(II). nih.gov

In complexes with the general formula [Pd(pza)X]⁺, the pza ligand acts as a tridentate chelating agent, coordinating to the palladium(II) center through the two nitrogen atoms of the pyrazole rings and the central amine nitrogen atom. nih.govnih.gov This κ³-coordination mode, along with a fourth coordinating species (X), results in a square-planar geometry around the Pd(II) ion. nih.govnih.gov The pza ligand in these complexes is typically twisted, approximating a twofold rotation symmetry. nih.gov

Table 3: Palladium(II) Complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza)

| Complex Formula | Geometry | Key Structural Features | Reference |

| [Pd(pza)Cl]NO₃ | Square-Planar | Tridentate pza coordination | nih.gov |

| [Pd(pza)Br]NO₃ | Square-Planar | Dihedral angle between pyrazole rings varies with co-ligand | nih.gov |

| [Pd(pza)I]I·0.5H₂O | Square-Planar | Influence of counter-ion on crystal packing | nih.gov |

| [Pd(pza)N₃]N₃·H₂O | Square-Planar | Twisted conformation of pza ligand | nih.gov |

| [Pd(pza)NCS]₂[Pd(SCN)₄] | Square-Planar | Disorder in the amine group of pza | nih.govnih.gov |

Cadmium(II) Complexes

Detailed structural information on cadmium(II) complexes with the specific ligand this compound is limited in publicly available literature. However, studies on related systems provide insights into the potential coordination chemistry. For instance, the reaction of cadmium iodide with 3-aminopyrazole (B16455) results in a polymeric structure where the Cd(II) cations are coordinated by two iodide anions and two bridging 3-aminopyrazole ligands, leading to a trans-CdN₄I₂ octahedral geometry. nih.gov In another example with a different ligand, bis{2-hydroxy-N′-[1-(pyrazin-2-yl)ethylidene]benzohydrazidato}cadmium(II), the cadmium atom is also found in a distorted octahedral coordination environment, coordinated by two tridentate ligands. nih.govresearchgate.net These examples suggest that cadmium(II) has a preference for an octahedral coordination sphere, which could be achieved with this compound through the coordination of two ligand molecules or the inclusion of co-ligands or solvent molecules in the coordination sphere.

Iron(II) Complexes

There is a notable lack of specific research findings in the public domain concerning the coordination chemistry of Iron(II) with the ligand this compound. However, the broader field of iron(II) complexes with pyrazole-containing ligands is well-developed. For example, Fe(II) bis-chelated complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are extensively studied for their spin-crossover properties. nih.govacs.org In these complexes, the iron(II) ion is typically in a distorted octahedral coordination environment, coordinated to two tridentate ligands. acs.org The electronic state and magnetic properties of these complexes are often sensitive to the specific functional groups on the ligand and the presence of solvent molecules in the crystal lattice. nih.gov While these findings are for a different ligand system, they suggest that an iron(II) complex with this compound would likely feature a six-coordinate, octahedral geometry and potentially interesting magnetic properties.

Chelate Effect and Thermodynamic Stability of Metal Complexes

The compound this compound is a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms simultaneously. These donor sites are the nitrogen atoms of the two pyrazole rings and the central secondary amine nitrogen. When this ligand coordinates to a metal ion, it forms two five-membered chelate rings.

The inherent stability of complexes formed with this compound is demonstrated by its ability to form stable, isolable crystalline complexes with a wide range of transition metals, including palladium(II), platinum(II), nickel(II), copper(II), cobalt(II), and zinc(II). nih.govnih.govresearchgate.net The conformational flexibility of the ethylamine backbone allows the ligand to adapt its geometry to suit the coordination preferences of different metal ions, further contributing to the formation of thermodynamically stable products. nih.gov

Advanced Structural Characterization Techniques in Coordination Chemistry

The elucidation of the precise structure and bonding in metal complexes of this compound relies on a combination of sophisticated analytical methods. Single-crystal X-ray crystallography provides unparalleled detail on the solid-state structure, while various spectroscopic techniques offer critical insights into the structure and electronic properties in both solid and solution states.

Single Crystal X-ray Crystallography of Metal Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively applied to the metal complexes of this compound and its derivatives, providing a wealth of structural data.

Through X-ray diffraction studies, the exact coordination geometry around the metal center can be unequivocally established. For instance, complexes of this ligand with d⁸ metals like palladium(II) and platinum(II) consistently exhibit a square-planar geometry. nih.govnih.govdoaj.org In these cases, the tridentate ligand occupies three coordination sites, with a fourth site typically filled by a halide or pseudohalide co-ligand (e.g., Cl⁻, Br⁻, I⁻, N₃⁻, NCS⁻). nih.govdoaj.org In contrast, studies on complexes with copper(II) and cobalt(II) have revealed a distorted tetrahedral coordination geometry.

This technique allows for the precise measurement of bond lengths and angles. For example, in the distorted tetrahedral complex [Cu(ddaH)Cl]⁺ (where ddaH is the dimethyl-substituted analogue), the Cu-N bond distances to the pyrazole nitrogens are 1.999(8) Å and 1.980(7) Å, while the distance to the amine nitrogen is 2.022(7) Å. The Cu-Cl bond length is 2.232(3) Å. The extreme conformational flexibility of the ligand is highlighted by the dihedral angle between the two pyrazole rings, which can be tailored to the requirements of the metal ion. nih.gov In a series of square-planar palladium(II) complexes, this angle was found to vary from 79.0(3)° to 88.6(1)°, depending on the nature of the fourth co-ligand. nih.govdoaj.org For a platinum(II) complex, this angle is 88.3(4)°. nih.gov

| Metal Ion | Complex Formula | Coordination Geometry | Metal-N (pyrazole) Distances (Å) | Metal-N (amine) Distance (Å) | Pyrazole Ring Dihedral Angle (°) | Reference |

|---|---|---|---|---|---|---|

| Pd(II) | [Pd(pza)Cl]NO₃ | Square-planar | Not specified | Not specified | 79.0(3) - 88.6(1) (series) | nih.govdoaj.org |

| Pt(II) | [Pt(pza)Cl]Cl·2H₂O | Square-planar | Not specified | Not specified | 88.3(4) | nih.gov |

| Cu(II) | [Cu(ddaH)Cl]⁺ | Distorted Tetrahedral | 1.999(8), 1.980(7) | 2.022(7) | Not specified | |

| Co(II) | [Co(ddaH)Cl]⁺ | Distorted Tetrahedral | 2.004(3), 1.982(3) | 2.068(3) | Not specified | |

| Zn(II) | [Zn(ddaH)Cl₂] | Tetrahedral (bidentate ligand) | Not specified | Not specified | 89.69(5) (N-Zn-N/Cl-Zn-Cl) | researchgate.net |

Note: 'pza' refers to bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine and 'ddaH' refers to bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine.

Spectroscopic Characterization (NMR, IR, UV-Vis) of Ligand and Complexes

Spectroscopic methods are indispensable for confirming the identity and purity of the ligand and its metal complexes and for probing their structural and electronic features, particularly in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the coordination of the this compound ligand to a metal center. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. The stretching vibrations of the C=N bonds within the pyrazole rings, typically found in the 1500–1620 cm⁻¹ region, often shift to higher or lower wavenumbers as a result of the metal-nitrogen bond formation. semanticscholar.org Furthermore, the N-H stretching vibration of the secondary amine group is altered upon coordination, providing another clear indicator that the ligand is bound to the metal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II), Pt(II), Pd(II)) in solution. The coordination of the ligand to a metal ion causes significant changes in the chemical shifts of the protons and carbons, especially those near the nitrogen donor atoms. The signals corresponding to the protons on the pyrazole rings and the methylene (B1212753) (-CH₂-) groups of the ethyl bridges are typically shifted upon complexation. semanticscholar.orgnih.gov The observation of a single set of resonances for the pyrazole rings can indicate that they are chemically equivalent in the complex. semanticscholar.org These shifts provide definitive evidence of ligand-metal interaction in solution.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides key information about the electronic structure of the metal complexes. The spectra of transition metal complexes are characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions. The d-d transitions, which involve the promotion of electrons between d-orbitals of the metal ion, are sensitive to the coordination geometry and the identity of the metal. Their energies and intensities help to elucidate the geometry of the complex (e.g., square-planar vs. tetrahedral). Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are typically much more intense and provide insight into the electronic communication between the ligand and the metal center. mdpi.com The emission spectra of luminescent complexes can also be studied to understand their excited-state properties. mdpi.com

Elemental Analysis and Mass Spectrometry for Compositional Verification

The determination of the precise elemental composition and mass of newly synthesized coordination compounds is a cornerstone of their characterization. Elemental analysis and mass spectrometry are fundamental techniques employed to verify the empirical and molecular formulas of metal complexes of this compound, ensuring the correct stoichiometry of the ligand, metal ion, and any associated counter-ions or solvent molecules.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of the metal complex. This experimental data is then compared against the theoretical percentages calculated for the proposed chemical formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the empirical formula of the compound and its purity.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the coordination chemistry of this compound, electrospray ionization mass spectrometry (ESI-MS) is a particularly valuable tool. ESI-MS allows for the gentle ionization of the metal complexes, often preserving the coordination sphere and enabling the detection of the intact complex ion in the gas phase.

The resulting mass spectrum would typically show a prominent peak corresponding to the [M(L) + Anion] or [M(L)]+ ion, where 'M' is the metal, 'L' is the this compound ligand, and 'Anion' represents any coordinating anion. The isotopic pattern of this peak is also highly informative. The natural abundance of isotopes for many transition metals (like copper, nickel, and zinc) and for elements within the ligand (carbon) creates a unique isotopic distribution pattern. The observed pattern in the mass spectrum can be compared to the theoretically predicted pattern for the proposed formula, offering a high degree of confidence in the compositional assignment of the complex. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental formula.

Although specific mass spectra for complexes of this compound are not detailed in the available research, the application of ESI-MS is a standard and essential step in the characterization of such coordination compounds, providing definitive evidence for their molecular weight and composition.

Catalytic Applications of Bis 2 1h Pyrazol 1 Yl Ethyl Amine Metal Complexes

Overview of Catalytic Reactivity in Diverse Chemical Transformations

Complexes of bis(2-(1H-pyrazol-1-yl)ethyl)amine and its derivatives have demonstrated notable catalytic efficacy in several key areas of chemical synthesis. Their reactivity is profoundly influenced by the nature of the metal center, the substituents on the pyrazole (B372694) rings, and the reaction conditions.

A significant application of these complexes is in the realm of polymerization. For instance, zinc(II) complexes of pyrazolylethylamine derivatives have been successfully employed as catalysts for the copolymerization of carbon dioxide (CO2) and cyclohexene (B86901) oxide (CHO). ug.edu.gh These reactions are noteworthy for their ability to convert a greenhouse gas into valuable polymeric materials. The zinc complexes are active under solvent-free conditions and at relatively low CO2 pressures, producing poly(cyclohexene carbonate) (PCHC) with high selectivity. ug.edu.gh

Furthermore, cobalt(II) complexes supported by N'-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine derivatives have been utilized in the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net These catalytic systems, often activated by a cocatalyst like modified methylaluminoxane (B55162) (MMAO), can produce high molecular weight poly(methyl methacrylate) (PMMA). researchgate.net The catalytic activity and the properties of the resulting polymer are sensitive to factors such as the specific ligand structure, the metal used, reaction temperature, and the monomer-to-catalyst ratio. researchgate.net

Beyond polymerization, palladium(II) complexes of bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine have been synthesized and structurally characterized, highlighting the influence of co-ligands and counter-ions on the complex's geometry. nih.govdoaj.org While the direct catalytic applications of these specific palladium complexes were not the primary focus of the cited study, the structural insights gained are crucial for designing future catalysts with tailored reactivity. The coordination geometry around the palladium(II) center is typically square-planar, and the conformation of the ligand can be fine-tuned by the choice of co-ligands, which in turn can impact catalytic performance. nih.govdoaj.org

The versatility of the bis(pyrazolylethyl)amine ligand framework is further underscored by the synthesis of rhodium(I) cationic complexes, which are of interest for their potential in catalytic processes like the direct synthesis of hydrogen peroxide from hydrogen and oxygen. researchgate.net

Mechanistic Studies in Tyrosinase-like Catalysis

The catalytic activity of copper complexes with this compound and its derivatives has drawn parallels to the function of the copper-containing enzyme tyrosinase. Tyrosinase catalyzes the oxidation of phenols to catechols and subsequently to o-quinones, a key process in melanin (B1238610) biosynthesis. Understanding the mechanism of synthetic catalysts that mimic this activity is of significant interest.

Mechanistic studies on tyrosinase itself provide a framework for understanding related synthetic systems. Tyrosinase contains a dicopper center and can exist in different oxidation states (Emet, Eoxy, and Edeoxy). nih.gov The enzyme catalyzes the oxidation of substrates like L-DOPA and 2-aminophenol (B121084) through a series of steps involving substrate binding, deprotonation, and electron transfer. nih.govnih.gov For instance, in the oxidation of 2-aminophenol, the substrate is proposed to bind to the dicopper center, followed by deprotonation and oxidation to an o-quinone imine, which then undergoes further reactions. nih.gov

While direct mechanistic studies on this compound complexes in tyrosinase-like catalysis are not extensively detailed in the provided search results, the broader understanding of tyrosinase mechanisms offers valuable insights. The ability of the bis(pyrazolyl)amine ligand to support a dicopper core, similar to the active site of tyrosinase, makes its copper complexes prime candidates for mimicking this enzymatic activity. The pyrazole groups can simulate the histidine coordination environment found in the enzyme.

Further research into the kinetics and reaction intermediates of copper complexes with this compound in oxidation reactions would be crucial to elucidate the precise mechanistic pathways and to optimize their catalytic efficiency for applications in areas like organic synthesis and bioremediation.

Catalysis in Copolymerization Reactions (e.g., Carbon Dioxide and Cyclohexene Oxide)

The copolymerization of carbon dioxide (CO2) and epoxides, such as cyclohexene oxide (CHO), is a chemically significant reaction that transforms a readily available greenhouse gas into biodegradable polymers like polycarbonates. Metal complexes of this compound and its derivatives have emerged as effective catalysts for this process.

Zinc(II) complexes featuring pyrazolylethylamine ligands have been shown to be active catalysts for the copolymerization of CO2 and CHO. ug.edu.gh These reactions can be conducted under solvent-free conditions and at CO2 pressures as low as 1.5 MPa. ug.edu.gh A key finding is that increasing the CO2 pressure enhances the catalytic activity and selectivity towards the formation of poly(cyclohexene carbonate) (PCHC), reaching up to 99% selectivity. ug.edu.gh The optimal temperature for this polymerization was found to be 100 °C, which also favored high selectivity for the desired copolymer. ug.edu.gh The resulting PCHC polymers exhibit moderate molecular weights, ranging from 3860 to 11,500 g/mol , with polydispersity indices between 2.73 and 4.93. ug.edu.gh

The catalytic system's performance is influenced by the electronic properties of the pyrazole ligands. The presence of electron-withdrawing or electron-donating groups on the pyrazole rings can modulate the electrophilicity of the zinc metal center, thereby affecting the catalytic activity and selectivity of the copolymerization reaction. ug.edu.gh

It is worth noting that other metal complexes, such as those of chromium(III) with amine-bis(phenolate) ligands, have also been investigated for the copolymerization of CO2 and CHO, often in the presence of a co-catalyst. rsc.orgnih.govrsc.org These studies provide a broader context for the development of catalysts for this important transformation.

Table 1: Catalytic Performance of Zinc(II) Complexes in CO2/CHO Copolymerization

| Catalyst Precursor | CO2 Pressure (MPa) | Temperature (°C) | PCHC Selectivity (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| [(2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)-ethyl-amine)-Zn(C6H5COO(NO2)2] | >1.5 | 100 | up to 99 | 3860 - 11,500 | 2.73 - 4.93 |

| [(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl-amine)Zn(C6H5COO(NO2)2] | >1.5 | 100 | up to 99 | 3860 - 11,500 | 2.73 - 4.93 |

| [(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl-amine)Zn(C6H5COO(NO2)2] | >1.5 | 100 | up to 99 | 3860 - 11,500 | 2.73 - 4.93 |

Data synthesized from Polyhedron, 2020. ug.edu.gh

Polymerization of Unsaturated Monomers (e.g., Methyl Methacrylate)

Metal complexes of this compound and its derivatives have shown significant promise as catalysts for the polymerization of unsaturated monomers, particularly methyl methacrylate (MMA). The resulting polymer, poly(methyl methacrylate) (PMMA), has widespread applications due to its favorable properties like transparency and chemical stability. researchgate.net

Cobalt(II) complexes supported by N'-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine derivatives have been effectively used as catalysts for MMA polymerization. researchgate.net These catalytic systems typically require a cocatalyst, such as modified methylaluminoxane (MMAO), to achieve high activity. researchgate.net Under optimized conditions, for instance in toluene (B28343) at 60 °C, these cobalt complexes can produce PMMA with very high molecular weights, reaching up to 1.05 x 10^6 Da. researchgate.net

The catalytic activity and the molecular weight of the resulting polymer are strongly dependent on several factors, including the specific metal center, the structure of the ligand, the reaction temperature, the choice of cocatalyst, and the molar ratio of the monomer to the catalyst. researchgate.net This highlights the tunability of these catalytic systems for producing PMMA with desired properties.

In addition to cobalt, other metal complexes have been explored for MMA polymerization. For example, ruthenium(II) complexes have been used in initiating systems for what is proposed to be a living radical polymerization of MMA. dntb.gov.ua The study of various metal-ligand combinations is crucial for advancing the field of controlled polymerization and for synthesizing well-defined polymers.

The transesterification of related monomers, such as 2-(diethylamino)ethyl methacrylate (DEAEMA), has also been studied, which can sometimes compete with polymerization. rsc.org Understanding such side reactions is important for optimizing the synthesis of specific polymers. rsc.org

Table 2: Performance of a Cobalt(II) Complex in Methyl Methacrylate (MMA) Polymerization

| Catalyst System | Solvent | Temperature (°C) | Polymerization Time (h) | Polymer Molecular Weight (Mw, Da) |

| 4-coordinate Co(II) complex with N-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine derivative + MMAO | Toluene | 60 | 2 | 1.05 x 10^6 |

Data from a 2022 research article on the polymerization of MMA. researchgate.net

Structure-Activity Relationships in Catalytic Systems

The relationship between the structure of this compound metal complexes and their catalytic activity is a critical aspect of catalyst design. Subtle modifications to the ligand framework or the metal center can lead to significant changes in catalytic performance.

In the context of polymerization catalysis, the steric and electronic properties of the ligand play a pivotal role. For instance, in the copolymerization of CO2 and cyclohexene oxide using zinc(II) complexes, the electrophilicity of the metal center, which is influenced by the substituents on the pyrazole rings, affects the catalytic activity. ug.edu.gh Similarly, for the polymerization of methyl methacrylate using cobalt(II) complexes, the nature of the N'-substituent on the bis((1H-pyrazol-1-yl)methyl)amine ligand influences the catalytic activity and the molecular weight of the resulting polymer. researchgate.net

The geometry of the metal complex is also a key determinant of its catalytic behavior. Studies on palladium(II) complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine have shown that the co-ligand can influence the dihedral angle between the pyrazole rings, thereby altering the coordination environment of the metal. nih.govdoaj.org This geometric flexibility can be exploited to fine-tune the catalytic properties of the complex.

Furthermore, in ethylene (B1197577) dimerization catalyzed by methylpalladium complexes with N-alkyl-2,2'-dipyridylaldiminato ligands, both steric and electronic factors were found to affect the reactivity. acs.org An increase in the electrophilicity of the metal center was correlated with higher initial ethylene insertion rates. acs.org

The study of structure-activity relationships is not limited to polymerization. In the development of inhibitors for enzymes like meprin α and β, pyrazole-based compounds have been investigated, and their inhibitory activity was found to be dependent on the substituents on the pyrazole ring. nih.gov While not a catalytic application in the traditional sense, these studies provide valuable insights into how structural modifications of pyrazole-containing molecules affect their interaction with metal-containing active sites.

Supramolecular Chemistry and Advanced Materials Science Applications

Synthesis of Functional Materials (e.g., sensors, luminescent compounds) through Ligand Coordination

The functionalization of the Bis(2-(1h-pyrazol-1-yl)ethyl)amine scaffold has led to the creation of advanced materials with significant photophysical properties. A notable example involves incorporating the bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine (pza) moiety into a larger, polyfunctional ligand system to create luminescent metal complexes. rsc.org

Researchers have synthesized the novel ligand 5-bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine-1,10-phenanthroline (phen-pza) by combining the pza framework with a phenanthroline unit. This ligand was then used to prepare Ruthenium(II) and Rhenium(I) complexes, Ru(bpy)2(phen-pza)2 and [Re(CO)3Br(phen-pza)], respectively. These complexes exhibit luminescence, and their photophysical properties were investigated. The design allows for the creation of binuclear species; for instance, the pza portion of the ligand can coordinate to a copper(I) ion, leading to supramolecular adducts like Ru(bpy)2(phen-pzaCuI)3. rsc.org This work highlights a strategy where the core amine-pyrazole structure serves as a versatile building block for designing sophisticated, multi-component luminescent materials. rsc.org

While the direct application of this compound in sensors is not documented in the available literature, the broader class of pyrazole-containing ligands is recognized for its potential in developing chemical sensors.

Research into Corrosion Inhibition using Pyrazole-based Scaffolds

Pyrazole (B372694) derivatives are widely recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms and π-electron systems, which facilitate adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes. semanticscholar.orgacs.org

While this compound itself has not been the specific subject of extensive corrosion studies, research on closely related structures confirms the utility of the bis(pyrazolyl)amine scaffold in this application. For example, the derivative 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-3-hydroxy-butyric acid has been synthesized and investigated as a corrosion inhibitor for carbon steel in 1 M HCl. semanticscholar.org

The key findings from these studies indicate:

High Inhibition Efficiency: The efficiency of pyrazole-based inhibitors increases with concentration. semanticscholar.org For instance, other bi-pyrazole derivatives have achieved inhibition efficiencies as high as 95%. researchgate.net

Adsorption Mechanism: The inhibitors function by adsorbing onto the steel surface. This adsorption process for the bis(pyrazolyl)amine derivative was found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. semanticscholar.org

Mixed-Type Inhibition: Potentiodynamic polarization studies often classify these compounds as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgresearchgate.net

The collective research underscores that the pyrazole motif, as featured in this compound, is a critical functional group for designing effective corrosion inhibitors. semanticscholar.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Ligand and Complexes

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and structures of coordination compounds, including those with pyrazole-based ligands. These computational studies provide deep insights that complement experimental findings.

DFT calculations are frequently used to analyze the electronic structure of pyrazole-based ligands and their corresponding metal complexes. The geometry and electronic structure of N,N-bis(1H-pyrazolyl-1-yl) derivatives have been investigated using DFT, providing insights into their stability and coordination behavior. researchgate.netepdf.pub The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. acs.org

In studies of related bis-pyrazole derivatives, the HOMO is often located on the pyrazole (B372694) rings and the amine bridge, while the LUMO distribution depends on the specific substituents and coordinated metal, if any. epdf.pub These calculations help in understanding charge transfer characteristics within the molecule, which is essential for applications in materials science and catalysis. For instance, in a series of N,N-bis(1H-pyrazol-1-yl) derivative ligands, DFT calculations were performed to determine their electronic properties. epdf.pub The calculated energies of the frontier molecular orbitals provide a quantitative measure of their electronic characteristics.

| Ligand Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N,N-bis((1H-pyrazol-1-yl)methyl)-3,4-dichloroaniline | -5.89 | -0.99 | 4.90 |

| N,N-bis((1H-pyrazol-1-yl)methyl)-4-nitroaniline | -6.53 | -2.21 | 4.32 |

| N,N-bis((1H-pyrazol-1-yl)methyl)-N4,N4-diethylbenzene-1,4-diamine | -4.99 | -0.69 | 4.30 |

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT helps in the assignment of experimentally observed spectral bands, such as d-d transitions, ligand-to-metal charge transfer (LMCT), or intraligand charge transfer (ILCT) bands. For new bis-spiropiperidinon/pyrazole derivatives, TD-DFT calculations have shown good agreement with experimental spectra, validating the computational approach.

Furthermore, DFT is used to calculate various reactivity descriptors. The analysis of molecular electrostatic potential (MEP) maps highlights the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attacks. acs.org Fukui functions and local softness are other calculated parameters that provide detailed information about the reactivity of specific atomic sites within the ligand and its complexes. acs.org These reactivity profiles are invaluable for designing new compounds with desired chemical properties.

A primary application of DFT is the geometry optimization of molecules to find their lowest energy structure. For ligands like Bis(2-(1h-pyrazol-1-yl)ethyl)amine, which have flexible ethyl chains, multiple conformations may exist. DFT calculations can explore this conformational landscape to identify the most stable arrangements of the ligand in its free state and when coordinated to a metal center.

These optimized geometries can be compared with experimental data from X-ray crystallography to validate the computational method. For example, the crystal structures of palladium(II) and platinum(II) complexes with the related ligand bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine show that the ligand coordinates in a tridentate (κ³) fashion, forcing the pyrazole rings to adopt a specific orientation relative to each other. DFT calculations on similar copper(II) complexes of bis(pyrazol-1-yl)methane have also been used to compute the optimized structure, showing good agreement with X-ray data. The dihedral angle between the pyrazole rings is a critical parameter that is influenced by the coordinating metal and other co-ligands, a feature that can be accurately modeled by DFT.

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger macromolecule, such as a protein or enzyme, to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and understanding their potential biological activity. For the bis-pyrazole scaffold, molecular docking has been widely applied to investigate interactions with various biological targets.

Although studies may not focus specifically on the unsubstituted this compound, research on closely related derivatives demonstrates the utility of this approach. These studies provide insights into how the bis-pyrazole core can fit into the active sites of enzymes and the key interactions that stabilize the ligand-protein complex. For example, novel bis-pyrazole derivatives have been docked against cyclooxygenase enzymes (COX-1 and COX-2) to rationalize their anti-inflammatory and analgesic activities. Similarly, 1,2,3-triazole-appended bis-pyrazoles were docked into the active site of sterol 14α-demethylase (CYP51), a crucial fungal enzyme, revealing a good binding affinity and orientation similar to the native ligand. researchgate.net Other pyrazole derivatives have been computationally screened against targets for cancer, such as C-RAF, HDAC, and VEGFR proteins, and for tuberculosis, like Mycobacterium tuberculosis CYP121A1.

The results of these docking studies, often expressed as a binding affinity or docking score (e.g., in kcal/mol), help identify promising candidates for further development. The analysis of the docked pose reveals specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site.

| Ligand Type | Macromolecule (PDB ID) | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-appended bis-pyrazoles | Sterol 14α-demethylase (CYP51) | Not Specified | Good binding affinity, fitting snugly into the active site. | researchgate.net |

| Pyrazole derivatives | Mycobacterium tuberculosis CYP121A1 (3G5H) | MOE | Compounds bind in the substrate binding pocket. | |

| Triphenylamine-linked pyrazole analogues | Proteins (2ITO, 2A4L) | Not Specified | Compounds displayed good binding scores with protein residues. | |

| Pyrazoline derivatives | Human Estrogen Receptor, PARP-1 (6XVB) | GOLD Suite | Identified compounds with low binding affinity scores, indicating strong potential interaction. |

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., Ligand Decomposition)

The use of computational modeling to elucidate detailed reaction mechanisms, including ligand decomposition pathways, is a sophisticated application of theoretical chemistry. Such studies can reveal transition states, reaction intermediates, and activation energies, providing a step-by-step understanding of how a chemical transformation occurs.

However, based on a review of the scientific literature, detailed computational studies focusing specifically on the reaction mechanisms or decomposition pathways of the this compound ligand itself are not widely reported. While DFT and other methods are extensively used to study the structure and properties of this ligand and its complexes, the computational investigation of its specific mechanistic pathways, such as thermal decomposition or reaction with other substrates, appears to be a less explored area of research.

Ligand Stability and Reactivity in Diverse Coordination Environments

Examination of Ligand Decomposition Pathways

The decomposition of bis(pyrazol-1-yl)amine-type ligands can be influenced by several factors, particularly when coordinated to a metal center. Understanding these pathways is crucial for designing stable and effective metal complexes.

The stability of complexes involving bis(pyrazol-1-yl)amine ligands is significantly dependent on the identity of the central metal ion. For instance, solutions of [CuCl2LOH], where LOH is bis(2-{pyrid-2-yl}ethyl)hydroxylamine, a related ligand, are known to degrade, yielding residues containing the reduced ligand LH (bis(2-{pyrid-2-yl}ethyl)amine). rsc.org In contrast, analogous complexes with other divalent metals such as zinc (Zn), nickel (Ni), and cobalt (Co) exhibit indefinite stability in both solution and solid states. rsc.org This suggests that the redox activity of the copper ion plays a crucial role in the decomposition pathway.

The nature of the solvent also impacts the thermal stability of amines. Studies on monoethanolamine (MEA), a simpler amine, have shown that replacing water with organic diluents like glycols or N-methyl-2-pyrrolidone can lead to higher rates of thermal degradation. unit.no While direct studies on Bis(2-(1h-pyrazol-1-yl)ethyl)amine are limited in this specific context, these findings suggest that the solvent environment can significantly influence the stability of amine-containing ligands. The formation of different species in solution, influenced by both the solvent and CO2 loading, can affect degradation rates. unit.no

Ligand lability in bis(pyrazol-1-yl)amine complexes can be attributed to several mechanistic factors. In the case of copper complexes, the observed degradation of the hydroxylamine (B1172632) derivative to the corresponding amine points towards a copper-dependent reduction process. rsc.org This implies a redox-active mechanism where the copper center facilitates the chemical transformation of the ligand.

For some nickel(III) complexes with related bis[2-(2-pyridyl)ethyl]amine (B11069043) ligands, a gradual decomposition pathway involves the benzylic hydroxylation of a ligand side arm. nih.gov Kinetic studies of this process suggest a hydrogen atom abstraction mechanism. nih.gov This highlights how the reactivity of the metal center, when in a higher oxidation state, can lead to specific ligand degradation pathways.

Kinetic Studies of Ligand Substitution in Metal Complexes

The kinetics of ligand substitution in metal complexes of this compound and its analogues provide valuable insights into their reaction mechanisms and the electronic and steric factors that govern their reactivity.

Kinetic studies on palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands, which share structural similarities with the subject ligand, have been investigated. The substitution of a chloride ligand by various thiourea (B124793) nucleophiles was studied, revealing that the rate of substitution is influenced by the electronic properties of substituents on the ligand framework. researchgate.net Such studies help in profiling the reactivity of the metal center towards incoming nucleophiles.

In a different system involving bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands, the complexes showed reactivity towards external substrates like phenol (B47542) derivatives and 1,4-cyclohexadiene. nih.gov This indicates the potential for these types of complexes to participate in oxidation reactions, where the ligand framework supports the reactive metal core.

A clear correlation between the electronic effects of ligand substituents and the rates of substitution has been established. For the aforementioned palladium(II) complexes, the presence of an electron-withdrawing substituent on the phenyl moiety of the ligand increased the rate of chloride substitution by thiourea nucleophiles. researchgate.net Conversely, an electron-donating group decreased the substitution rate. researchgate.net This relationship is often quantified using Hammett plots, which correlate reaction rates with substituent constants.

Similarly, in a series of bis-cyclometallated iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands, placing electron-withdrawing CF3 groups on the cyclometallating phenyl rings was found to lower the pKa of the complexes. rsc.org While not a direct measure of substitution rates, this demonstrates how electronic modifications to the ligand can tune the properties of the metal center.

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes containing bis(pyrazol-1-yl)amine ligands are crucial for their application in redox catalysis and materials science. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these complexes.

Copper(II) complexes of bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine and its benzylated derivative have been studied, revealing information about their redox potentials. lookchem.com The half-wave potentials, measured in acetonitrile, were found to vary depending on the specific ligand and counter-ions. lookchem.com The high redox potentials of these copper(II) complexes are attributed to the ligand geometry being suitable for the stabilization of the copper(I) state. lookchem.com

In another study, a series of copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands were investigated as catalysts for water oxidation. rsc.org The electronic properties of the pyrazole (B372694) rings, modified with different donating groups, were found to play a key role in the catalytic activity. rsc.org The complex with methyl-substituted pyrazoles was the most active in both chemical and electrocatalytic water oxidation. rsc.org

The redox behavior of ligands themselves can also be a key feature. A class of redox-active ligands based on p-quinone-substituted bis(pyrazol-1-yl)methane has been developed. nih.gov Palladium(II) complexes of these ligands were shown to undergo reversible redox transitions involving the p-quinone substituent. nih.gov

The electrochemical properties of europium(III) complexes with substituted bis(pyrazol-1-yl)pyridine ligands have also been characterized using cyclic voltammetry, which allowed for the determination of the electronic environments of these ligands. nih.gov

Interactive Data Table: Redox Potentials of Copper Complexes

| Complex | Half-wave Potential (V vs. Fc/Fc+) |

| [Cu(bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine).2NO3] | -0.01 |

| [Cu(bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine)C104.C2H5OH]C104 | +0.15 |

| [Cu(N-benzyl-bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine).2NO3] | +0.10 |

| Cu(N-benzyl-bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine).C2H5OH.Yn | +0.28 |

Interactions with Biomolecular Systems Excluding Pharmacological Applications and Clinical Efficacy

Investigations into Ligand and Complex Interactions with Nucleic Acids

The interaction of metal complexes with DNA is a primary focus of research, as it can lead to the modulation of cellular processes. While specific studies on the free ligand Bis(2-(1h-pyrazol-1-yl)ethyl)amine are scarce, research on its metal complexes and analogous structures provides significant insights into their potential DNA binding capabilities.

Mechanistic Characterization of Binding Modes

The primary non-covalent binding modes through which small molecules and their metal complexes interact with DNA are intercalation, groove binding, and electrostatic interactions. For pyrazole-containing ligands and their complexes, these modes have been extensively studied.

Intercalation involves the insertion of a planar aromatic part of the ligand or complex between the base pairs of the DNA double helix. This mode of binding is often observed for copper(II) complexes of ligands with planar aromatic moieties. For instance, a copper(II) complex of ethyl 2-[bis(2-pyridylmethyl)amino]propionate, a ligand structurally similar to this compound, has been shown to interact with DNA via intercalation. The presence of planar aromatic groups, such as those in phenanthroline when used as a co-ligand, strongly favors this binding mode. Studies on bis-pyrazolylpyridine complexes also suggest intercalation as a possible DNA-binding mechanism. The binding affinities (Kb values) for such complexes are typically in the order of 10⁴ M⁻¹, though this can be influenced by the specific metal ion and other ligands present.

Groove binding occurs when a molecule fits into the minor or major groove of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions. The shape of the molecule is a critical determinant for groove binding.

Spectroscopic Techniques for Analyzing Binding Interactions

A variety of spectroscopic techniques are employed to study the interactions between these compounds and nucleic acids.

UV-Visible Spectroscopy is a fundamental technique used to confirm the binding of a compound to DNA. Upon interaction, changes in the absorption spectrum of the compound, such as hypochromism (decrease in absorbance) and a red or blue shift in the maximum wavelength, are indicative of binding. These spectral changes are often used to calculate the intrinsic binding constant (Kb), which quantifies the strength of the interaction.

Fluorescence Spectroscopy is another powerful tool. The intrinsic fluorescence of a compound can be quenched or enhanced upon binding to DNA. For example, the fluorescence of some pyrazole (B372694) derivatives is quenched in the presence of DNA. Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EB) are also common. In these experiments, the displacement of EB from its DNA-intercalated state by the test compound leads to a decrease in the fluorescence of the EB-DNA system, indicating that the compound can bind to DNA, likely through an intercalative mode.

Circular Dichroism (CD) Spectroscopy provides information about conformational changes in DNA upon binding of a small molecule. The CD spectrum of DNA is sensitive to its secondary structure. Changes in the characteristic bands of B-DNA upon addition of a compound can indicate the nature of the interaction, such as intercalation or groove binding.

Protein Binding Studies

The interaction of compounds with proteins, particularly serum albumins, is crucial for their transport and distribution in biological systems. Bovine Serum Albumin (BSA) is a widely used model protein for these studies due to its structural and functional similarity to Human Serum Albumin (HSA).

Assessment of Binding Affinity with Model Proteins

The binding of pyrazole-based compounds and their complexes to serum albumins has been investigated, revealing moderate to strong binding affinities. The binding constant (Ka) is a key parameter determined in these studies. For various small molecules, including those with pyrazole moieties, the binding constants with BSA are often in the range of 10⁴ to 10⁵ M⁻¹, indicating a stable interaction.

These interactions are typically driven by a combination of forces including:

Hydrophobic interactions: The non-polar regions of the compound interact with hydrophobic pockets within the protein.

Hydrogen bonds: The nitrogen atoms of the pyrazole rings and other functional groups can act as hydrogen bond acceptors or donors.

Van der Waals forces: These are general attractive forces between the molecules.

Electrostatic interactions: If the compound is charged, it can interact with charged residues on the protein surface.

The binding site of many compounds on albumin is often located in specific subdomains, such as Sudlow's site I or site II. Competitive binding experiments with known site markers can be used to identify the preferred binding location.

Fluorescence Quenching Phenomena and Underlying Mechanisms

BSA contains two tryptophan residues that are intrinsically fluorescent. The binding of a small molecule near these residues can lead to a decrease, or quenching, of this fluorescence. This phenomenon is a powerful tool for studying protein-ligand interactions.

The mechanism of fluorescence quenching can be either static or dynamic .

Static quenching occurs when a non-fluorescent ground-state complex is formed between the fluorophore (BSA) and the quencher (the compound).

Dynamic quenching results from collisional encounters between the excited-state fluorophore and the quencher.

The type of quenching can be distinguished by analyzing the quenching data at different temperatures. For static quenching, the quenching constant typically decreases with increasing temperature, whereas for dynamic quenching, it increases. The Stern-Volmer equation is used to analyze the fluorescence quenching data and calculate the quenching constant (Ksv).

For many pyrazole derivatives and related compounds, the quenching of BSA fluorescence has been found to be a static process, indicating the formation of a stable complex. The thermodynamic parameters of the binding interaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can also be determined from temperature-dependent fluorescence quenching studies. These parameters provide further insight into the nature of the binding forces. For example, a negative ΔG indicates a spontaneous binding process.

Computational Modeling of Biomolecular Recognition

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide valuable atomic-level insights into the interactions between small molecules and biomacromolecules. These techniques complement experimental data and help in visualizing the binding modes and identifying key interacting residues.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a DNA molecule. For pyrazole derivatives, docking studies have been used to identify potential binding sites on proteins like Bcl-2 and to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. In the context of DNA binding, docking can help to visualize whether a compound prefers to bind in the major or minor groove or to intercalate between base pairs.

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of a ligand-biomolecule complex over time. MD simulations can provide information on the stability of the binding pose predicted by docking, the conformational changes induced in the protein or DNA upon binding, and the free energy of binding. For instance, MD simulations of pyrazole derivatives complexed with proteases have been used to assess the stability of the complex and the fluctuations of the interacting residues.

Q & A

Q. What are the common synthetic routes for Bis(2-(1H-pyrazol-1-yl)ethyl)amine?

The synthesis typically involves condensation reactions between pyrazole derivatives and ethylenediamine precursors. For example, analogous ligands are prepared by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions in polar solvents (e.g., ethanol or acetonitrile) . Purification often employs recrystallization or column chromatography, followed by characterization via NMR and IR spectroscopy. Optimization may require adjusting stoichiometry or reaction time to minimize byproducts like unreacted pyrazole .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and connectivity.

- IR spectroscopy to identify N-H and C-N stretches (~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) .

- X-ray crystallography for resolving 3D molecular geometry. SHELX software is widely used for refining crystal structures, though challenges arise with disordered solvent molecules or low-resolution data .

Q. What safety protocols are essential when handling this compound in synthesis?

The compound may pose risks such as skin/eye irritation (Category 2/2A hazards). Researchers should:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid prolonged storage to prevent degradation.

- Follow spill protocols (neutralize with inert absorbents; avoid water for reactive byproducts) .

Advanced Research Questions

Q. How can the ligand design of this compound be optimized for catalytic applications?

Modifications focus on electron-donating/withdrawing groups and steric effects . For instance:

Q. What role does this compound play in palladium-catalyzed reactions?

As a tripodal ligand , it forms stable Pd(II) complexes for catalytic applications. For example:

- In Suzuki-Miyaura couplings, the ligand’s pyrazole moieties facilitate electron transfer, enhancing reaction efficiency.

- Structural studies show that Pd centers coordinated by this ligand exhibit distorted square-planar geometry , critical for substrate activation .

Q. How does this ligand affect DNA interaction studies in metal complexes?

Pd(II) or Co(II) complexes with this compound demonstrate DNA intercalation via π-π stacking with nucleobases.

- UV-Vis titration and fluorescence quenching assays reveal binding constants (e.g., Kₐ ~10⁴ M⁻¹ for CT-DNA).

- Cytotoxicity assays (e.g., against HeLa cells) show IC₅₀ values >100 µM, suggesting moderate bioactivity. Conflicting data may arise from variations in complex solubility or assay conditions .

Data Contradictions and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.